4-Nonylphenyl acetate

Vue d'ensemble

Description

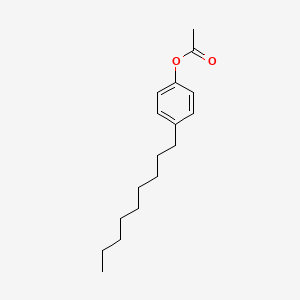

4-Nonylphenyl acetate is an organic compound with the molecular formula C17H26O2. It is a derivative of nonylphenol, where the hydroxyl group of nonylphenol is replaced by an acetate group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nonylphenyl acetate can be synthesized through the esterification of 4-nonylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction scheme is as follows:

4-Nonylphenol+Acetic Anhydride→4-Nonylphenyl Acetate+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where 4-nonylphenol and acetic anhydride are mixed in the presence of an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester undergoes hydrolysis to form 4-nonylphenol and acetic acid. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water.

-

Elimination of acetic acid and regeneration of the catalyst .

Reaction:

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), hydrolysis produces 4-nonylphenoxide and sodium acetate:

This reaction is irreversible due to the stability of the phenoxide ion .

Oxidation Reactions

The nonyl chain and aromatic ring are susceptible to oxidation:

-

Side-Chain Oxidation : Strong oxidizers (e.g., KMnO₄) oxidize the nonyl group to form ketones or carboxylic acids.

-

Ring Oxidation : Ozone or peroxides can hydroxylate the aromatic ring, yielding quinone derivatives .

Key Products :

-

4-(8-Carboxyoctyl)phenyl acetate (from nonyl chain oxidation).

-

Hydroquinone derivatives (from ring oxidation).

Reactions with Strong Acids and Oxidizers

This compound reacts exothermically with concentrated acids (e.g., HNO₃, H₂SO₄), releasing heat and toxic gases (CO, CO₂) . Strong oxidizers may ignite the reaction, producing phenolic byproducts and acetic acid vapors.

Transesterification

In the presence of alcohols (e.g., methanol) and acid/base catalysts, the acetate group is replaced:

This reaction is critical in polymer and surfactant synthesis .

Combustion and Pyrolysis

Combustion yields CO₂, CO, and aromatic fragments. Pyrolysis at >300°C produces:

-

Primary Products : 4-Nonylphenol, acetic acid, alkenes.

-

Secondary Products : Polycyclic aromatic hydrocarbons (PAHs) from ring condensation .

Reactivity with Alkali Metals and Hydrides

Reactions with Na, K, or LiAlH₃ generate flammable hydrogen gas:

This poses significant storage and handling hazards .

Hydrolytic Degradation

In aquatic environments (pH 7–9), hydrolysis yields 4-nonylphenol, a persistent endocrine disruptor .

Microbial Degradation

Soil microbes cleave the ester bond, but the nonylphenol residue resists further breakdown, leading to bioaccumulation .

Applications De Recherche Scientifique

Environmental Remediation

4-Nonylphenol (NP), a precursor to 4-NPA, has been studied for its environmental persistence and toxicity. Research has shown that 4-NP can be effectively degraded using zerovalent iron (ZVI) in aqueous solutions. The degradation process involves generating hydroxyl free radicals that oxidize 4-NP, leading to its mineralization. A study demonstrated that varying concentrations of ZVI significantly affected the degradation rate of 4-NP, achieving complete degradation within 20 minutes under optimal conditions .

Table 1: Degradation Rates of 4-Nonylphenol Using Zerovalent Iron

| ZVI Concentration (g/L) | Degradation Half-Life (min) | Complete Degradation Time (min) |

|---|---|---|

| 1 | 10.5 ± 0.5 | 20 |

| 30 | 3.5 ± 0.2 | 20 |

This method highlights the potential application of 4-NPA derivatives in developing effective strategies for removing persistent organic pollutants from contaminated water sources.

Biological Impact Studies

Research on the biological effects of 4-NP has implications for understanding the health risks associated with its derivatives, including 4-NPA. A study on the Far Eastern catfish showed that exposure to 4-NP affected hepatic antioxidant systems, increasing oxidative stress markers while depleting glutathione levels initially. However, after four weeks, the fish exhibited compensatory increases in various antioxidant enzymes, indicating a complex response to prolonged exposure .

Table 2: Effects of 4-Nonylphenol on Antioxidant Enzymes in Catfish

| Exposure Level (mg/kg diet) | Glutathione Levels (µmol/g liver) | Malondialdehyde Levels (nmol/g liver) |

|---|---|---|

| Control | Stable | Low |

| 0.1 | Decreased initially; increased after 4 weeks | Elevated |

| 1.0 | Decreased initially; increased after 4 weeks | Significantly elevated |

These findings underscore the need for further investigation into the health implications of exposure to compounds like 4-NPA, particularly in aquatic organisms.

Industrial Applications

In industrial contexts, nonylphenol and its derivatives are utilized extensively as surfactants and emulsifiers in various products such as detergents, lubricants, and plastics. Specifically, nonylphenol ethoxylates are used in household cleaning products and industrial applications due to their effectiveness as wetting agents . Moreover, tris(4-nonylphenyl) phosphite (TNPP), derived from nonylphenol, serves as an antioxidant in plastics and rubber products, enhancing their stability during processing and use .

Table 3: Industrial Uses of Nonylphenol and Its Derivatives

| Application Area | Specific Uses |

|---|---|

| Cleaning Products | Surfactants in detergents |

| Plastics | Antioxidants and stabilizers |

| Lubricants | Additives to improve performance |

| Agriculture | Components in pesticides and herbicides |

Mécanisme D'action

The mechanism of action of 4-nonylphenyl acetate involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones in the body. It binds to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. The molecular targets include estrogen receptors and other hormone-related pathways.

Comparaison Avec Des Composés Similaires

4-Nonylphenyl acetate is similar to other alkylphenol acetates, such as:

- 4-Octylphenyl Acetate

- 4-Decylphenyl Acetate

- 4-Dodecylphenyl Acetate

Uniqueness: The uniqueness of this compound lies in its specific nonyl side chain, which imparts distinct chemical and physical properties compared to other alkylphenol acetates. Its specific interactions with biological systems and its applications in various fields make it a compound of significant interest.

Activité Biologique

4-Nonylphenyl acetate (4-NPA) is an alkylphenol derivative that has gained attention due to its widespread use in industrial applications and potential environmental impacts. This article explores the biological activity of 4-NPA, focusing on its metabolic pathways, antioxidant effects, endocrine disruption potential, and ecotoxicological implications.

This compound is primarily utilized as a surfactant and emulsifier in various industrial applications. Its structure is characterized by a nonyl group attached to an acetate moiety, which enhances its lipophilicity and biological activity. The compound is part of the broader class of nonylphenols, which are known for their estrogenic properties.

Metabolism and Biotransformation

Research indicates that 4-NPA undergoes significant biotransformation in living organisms. A study highlighted the metabolic pathways involving cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of nonylphenols. Specifically, the formation of metabolites such as nonylquinol and hydroquinone was observed, with varying estrogenic activities across these metabolites .

Table 1: Metabolites of this compound

| Metabolite | Estrogenic Activity | Formation Pathway |

|---|---|---|

| Nonylquinol | Low | Oxidative metabolism |

| Hydroquinone | Low | Oxidative metabolism |

| 4′-Hydroxynonanophenone | Moderate | Benzyl oxidation |

Antioxidant Activity

The impact of 4-NPA on antioxidant systems has been studied in aquatic organisms. In a study involving Silurus asotus (Far Eastern catfish), exposure to 4-NPA resulted in increased lipid peroxidation and altered glutathione levels after four weeks of administration. Specifically, a significant reduction in reduced glutathione (GSH) was noted alongside an increase in antioxidant enzyme activities such as glutathione reductase and superoxide dismutase .

Table 2: Effects of 4-NPA on Antioxidant Enzymes

| Parameter | Control Group | 0.1 mg/kg Group | 1.0 mg/kg Group |

|---|---|---|---|

| Lipid Peroxides (µmol/g tissue) | Baseline | Elevated | Significantly Elevated |

| Glutathione Reductase Activity | Baseline | No Change | Increased |

| Superoxide Dismutase Activity | Baseline | Increased | Significantly Increased |

Endocrine Disruption Potential

4-NPA is recognized as an endocrine-disrupting chemical (EDC), exhibiting estrogenic activity that can interfere with hormonal functions in wildlife and potentially humans. Studies have shown that while some metabolites have diminished estrogenic activity compared to their parent compound, they still pose risks due to their ability to bind to estrogen receptors .

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment conducted on medaka fish demonstrated that exposure to 4-NPA resulted in reproductive impairments and altered sex ratios, indicating significant endocrine disruption potential . The findings underscore the importance of monitoring such compounds in aquatic environments.

Propriétés

IUPAC Name |

(4-nonylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)19-15(2)18/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFMIAHEQSHOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278105 | |

| Record name | 4-nonylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32604-44-7 | |

| Record name | NSC6059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nonylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nonylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.